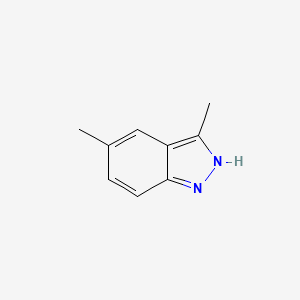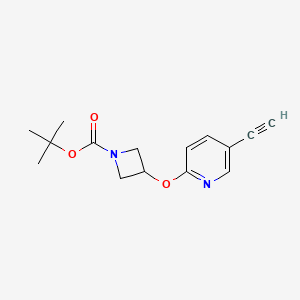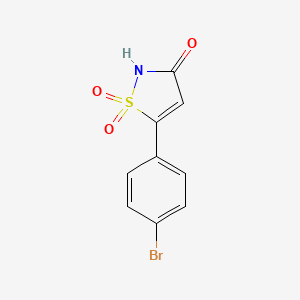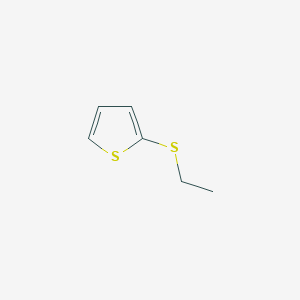
3-Acetamido-4-nitrophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-4-nitrophthalic acid is an organic compound with the molecular formula C10H8N2O7 It is a derivative of phthalic acid, characterized by the presence of acetamido and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-4-nitrophthalic acid typically involves the nitration of phthalic anhydride followed by acetylation. One common method includes dissolving 3-nitrophthalic acid in sodium hydroxide aqueous solution, adding a reducer and a catalyst, heating to 70-80°C, and stirring for 1-20 hours. The resulting product is then recrystallized to obtain 3-amino phthalic acid. This intermediate is then reacted with acetic anhydride under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale nitration and acetylation reactions, with careful control of reaction conditions to ensure purity and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamido-4-nitrophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The acetamido group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used for the reduction of the nitro group.
Substitution: Acetic anhydride is used for acetylation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Acetylated products.
Applications De Recherche Scientifique
3-Acetamido-4-nitrophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of diaminofluorescein derivatives.
Biology: Potential antiviral agents for the treatment of diseases such as COVID-19.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Acetamido-4-nitrophthalic acid involves its interaction with molecular targets through its functional groups. The acetamido group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrophthalic acid: Shares the nitro group but lacks the acetamido group.
4-Acetamido-3-nitrobenzoic acid: Similar structure but different positioning of functional groups.
Propriétés
Formule moléculaire |
C10H8N2O7 |
|---|---|
Poids moléculaire |
268.18 g/mol |
Nom IUPAC |
3-acetamido-4-nitrophthalic acid |
InChI |
InChI=1S/C10H8N2O7/c1-4(13)11-8-6(12(18)19)3-2-5(9(14)15)7(8)10(16)17/h2-3H,1H3,(H,11,13)(H,14,15)(H,16,17) |
Clé InChI |
CKNFWTDHRRTNCP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1C(=O)O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



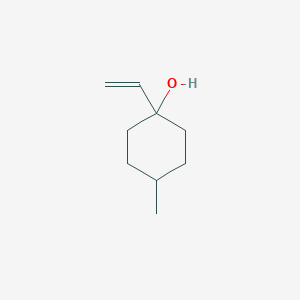
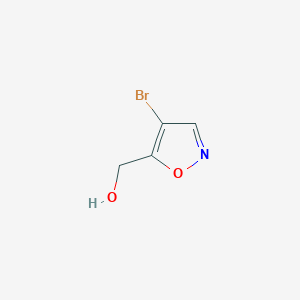

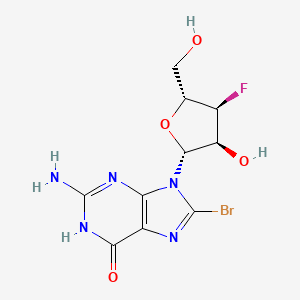
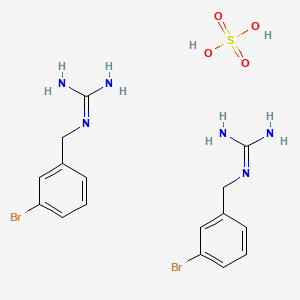
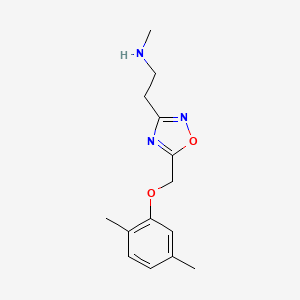

![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)
